molecular formula C9H9N3O B1296942 2-(1H-Benzimidazol-1-yl)acetamide CAS No. 54980-92-6

2-(1H-Benzimidazol-1-yl)acetamide

Cat. No.: B1296942
CAS No.: 54980-92-6
M. Wt: 175.19 g/mol
InChI Key: JGUIKGIYNJGAGH-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-1-yl)acetamide is a chemical compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . It serves as a versatile benzimidazole-based scaffold in medicinal chemistry and drug discovery research. Benzimidazole derivatives are privileged structures in pharmaceutical development due to their wide range of biological activities . Researchers utilize this core structure to design and synthesize novel compounds for investigating various disease pathways. Structural analogs and derivatives of benzimidazole-acetamide have demonstrated significant research potential in areas including antiproliferative agents for invasive breast cancer and as compounds that attenuate neuroinflammation and oxidative stress in models of neurodegeneration . The benzimidazole nucleus presents opportunities for further chemical modification, allowing researchers to explore structure-activity relationships and develop probes for biological targets such as cathepsin K, a protease implicated in cancer progression , and inflammatory markers like TNF-α and NF-κB . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(benzimidazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-9(13)5-12-6-11-7-3-1-2-4-8(7)12/h1-4,6H,5H2,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUIKGIYNJGAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342587
Record name 2-(benzimidazol-1-yl)acetamide
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Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54980-92-6
Record name 1H-Benzimidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54980-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(benzimidazol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 1h Benzimidazol 1 Yl Acetamide Derivatives

Strategies for Benzimidazole (B57391) Core Construction

The formation of the benzimidazole nucleus is a critical step in the synthesis of these compounds. Various methods have been developed, primarily involving the condensation of ortho-phenylenediamine or its derivatives with a suitable one-carbon synthon.

Cyclization Reactions of o-Phenylenediamine (B120857) Derivatives with Carbonyl-Containing Reagents

A prevalent and versatile method for constructing the benzimidazole ring is the condensation of o-phenylenediamine with various carbonyl-containing reagents, such as aldehydes or carboxylic acids and their derivatives. beilstein-journals.orgmdpi.comconnectjournals.com This reaction, often promoted by acidic conditions or heat, proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the benzimidazole scaffold. mdpi.com

The choice of the carbonyl compound is crucial as it determines the substituent at the 2-position of the benzimidazole ring. For instance, reacting o-phenylenediamine with an appropriate aldehyde can lead to the corresponding 2-substituted benzimidazole. beilstein-journals.orgconnectjournals.com While this method is widely used due to the vast availability of aldehydes, it can sometimes lead to a mixture of 2-substituted and 1,2-disubstituted benzimidazoles, necessitating careful control of reaction conditions to achieve selectivity. beilstein-journals.org The use of catalysts, such as erbium triflate (Er(OTf)₃), has been shown to selectively produce 1,2-disubstituted benzimidazoles. beilstein-journals.org

Similarly, the reaction with carboxylic acids or their derivatives (like nitriles, esters, or acid chlorides) is another effective route. connectjournals.com These reactions often require more forcing conditions, such as high temperatures or the use of microwave irradiation, to drive the condensation and cyclization. connectjournals.com The use of d-glucose (B1605176) as a biorenewable C1 synthon in an oxidative cyclization with o-phenylenediamines in water presents an environmentally friendly approach. organic-chemistry.org

The reaction of o-phenylenediamine with ketones can also lead to the formation of benzimidazoles, a process that involves the cleavage of a carbon-carbon bond under relatively mild conditions. lookchem.com For example, the reaction with acetylacetone (B45752) yields 2-methylbenzimidazole. lookchem.com

Oxidative Condensation Approaches

Oxidative condensation offers an alternative and efficient pathway to the benzimidazole core. This approach typically involves the reaction of o-phenylenediamines with aldehydes or primary amines in the presence of an oxidant. beilstein-journals.orgnih.govnih.gov The oxidant is essential for the efficient conversion to the benzimidazole, as its absence can lead to the formation of byproducts like 1,2-disubstituted derivatives through a competing redox process. nih.gov

Various oxidizing agents can be employed, including sodium metabisulfite (B1197395) (Na₂S₂O₅) and molecular oxygen. nih.govresearchgate.net The use of heterogeneous catalysts, such as iron-organic frameworks (MOF-235), has been demonstrated to effectively catalyze the oxidative condensation of o-diaminoarenes with primary amines. ctu.edu.vn This method offers the advantage of catalyst recyclability and truly heterogeneous catalysis. ctu.edu.vn

Bio-inspired catalysts, like ortho-quinones, have also been utilized for the oxidative synthesis of benzimidazoles from primary amines under mild conditions with oxygen as the terminal oxidant. organic-chemistry.org Furthermore, a library of benzimidazole-substituted potassium organotrifluoroborates has been prepared through the oxidative condensation of aromatic 1,2-diamines with potassium formyl-substituted aryl- and heteroaryltrifluoroborates. nih.govnih.gov

Introduction and Modification of the Acetamide (B32628) Moiety

Once the benzimidazole core is established, the next critical step is the introduction and potential modification of the acetamide side chain at the N-1 position.

N-Alkylation with Halogenated Acetates and Derivatives

A common and direct method for introducing the acetamide precursor is the N-alkylation of the pre-formed benzimidazole ring with a halogenated acetate (B1210297), most notably ethyl bromoacetate (B1195939) or chloroacetamide derivatives. researchgate.netnih.gov This reaction is typically carried out in the presence of a base, which deprotonates the N-H of the benzimidazole, facilitating the nucleophilic attack on the electrophilic carbon of the halo-acetate.

The choice of the base and solvent system can influence the efficiency of the reaction. This N-alkylation step results in the formation of a benzimidazole-1-yl acetate ester, which serves as a key intermediate for the subsequent amide formation. nih.gov A series of N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives have been synthesized using various alkyl bromides, including ethyl bromide. nih.gov

Amide Formation from Ester Precursors

The conversion of the ester intermediate, obtained from N-alkylation, into the final acetamide is a crucial transformation. This is typically achieved through aminolysis, where the ester is treated with ammonia (B1221849) or a primary or secondary amine. masterorganicchemistry.comnih.gov The reaction involves the nucleophilic addition of the amine to the ester carbonyl, followed by the elimination of the alcohol (or alkoxide) leaving group to form the more stable amide bond. masterorganicchemistry.com

This method is versatile, allowing for the synthesis of primary, secondary, and tertiary amides depending on the amine used. masterorganicchemistry.com The reaction can often be driven to completion by heating. masterorganicchemistry.com Recent advancements have reported the direct amidation of esters with sodium amidoboranes at room temperature without the need for catalysts, offering a rapid and chemoselective route to primary and secondary amides. nih.gov

Acylation of Primary Amines

An alternative strategy involves the acylation of a primary amine. In this approach, a primary amine attached to the benzimidazole scaffold can be acylated using an appropriate acylating agent, such as an acid chloride or anhydride, to form the desired acetamide linkage. researchgate.net For example, N-(1H-benzimidazol-2-yl)-2-chloroacetamide can be synthesized and subsequently reacted with various nucleophiles to create a diverse range of derivatives. benthamscience.com

The Schotten-Baumann reaction conditions, which involve the use of a base in an aqueous solution to react an amine with an acid halide or anhydride, are a classic example of this type of transformation. This method is particularly useful for creating more complex acetamide derivatives by varying the structure of the acylating agent.

Advanced Derivatization and Functionalization Strategies

The modification of the 2-(1H-Benzimidazol-1-yl)acetamide core is essential for tuning its physicochemical properties and biological activity. Advanced strategies for introducing diverse functional groups have been developed to expand the chemical space of these derivatives.

Nucleophilic Substitution Reactions for Substituent Introduction

Nucleophilic substitution is a fundamental and widely employed strategy for the synthesis of this compound derivatives. This approach typically involves the reaction of a nucleophile with a derivative of this compound that has a suitable leaving group.

A common precursor for these reactions is ethyl 2-(2-substituted-1H-benzimidazol-1-yl)acetate, which can be synthesized by the nucleophilic substitution of a 2-substituted-1H-benzimidazole with an appropriate haloacetate. This ester can then be converted to the corresponding acetohydrazide by treatment with hydrazine (B178648) hydrate. The resulting hydrazide serves as a key intermediate for further diversification. For instance, reaction with various aliphatic or aromatic carboxylic acids in the presence of a dehydrating agent like phosphoryl chloride yields target compounds with diverse substituents. acs.org

Another important starting material is N-(1H-benzimidazol-2-yl)-2-chloroacetamide. This compound allows for the introduction of various heterocyclic rings via nucleophilic substitution of the chlorine atom with substituted 2-mercapto heterocyclic compounds. benthamscience.com This method has been successfully used to synthesize a series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives. benthamscience.com

Furthermore, the synthesis of 2-(aryl)-1-arylmethyl-1H-benzimidazoles can be achieved through the condensation of phenylenediamines and aromatic aldehydes using a catalyst such as chlorosulfonic acid. nih.gov This reaction proceeds under mild conditions and provides good to excellent yields of the desired products. nih.gov Similarly, N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can be synthesized through nucleophilic substitution of 2-substituted-1H-benzimidazole. acs.org

The following table summarizes various nucleophilic substitution reactions for the synthesis of this compound derivatives:

Starting MaterialReagentProductReference
2-substituted-1H-benzimidazoleHaloacetateEthyl 2-(2-substituted-1H-benzimidazol-1-yl)acetate acs.org
Ethyl 2-(2-substituted-1H-benzimidazol-1-yl)acetateHydrazine hydrate2-(2-substituted-1H-benzimidazol-1-yl)acetohydrazide acs.org
N-(1H-benzimidazol-2-yl)-2-chloroacetamideSubstituted 2-mercapto heterocyclic ringsN-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives benthamscience.com
PhenylenediaminesAromatic aldehydes2-aryl-1-arylmethyl-1H-benzimidazoles nih.gov

Azide (B81097) Coupling Methods for Diverse Amine Incorporation

Azide coupling reactions represent a powerful tool for introducing a wide range of amine functionalities into the this compound scaffold. This methodology often involves the use of azides as versatile intermediates.

One prominent application of this method is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne, which is a cornerstone of "click chemistry". illinois.eduwikipedia.org This reaction can be used to link the benzimidazole core to other molecular fragments through a stable triazole ring. illinois.eduwikipedia.org The azide functionality can be introduced into the benzimidazole structure through nucleophilic substitution of a halide or by other synthetic transformations. illinois.edu For example, the Sandmeyer reaction can be used to convert an amino group into an azide derivative. nih.gov

The resulting azide-functionalized benzimidazole can then be reacted with a diverse library of alkynes to generate a wide array of hybrid molecules. nih.govnih.gov This approach has been successfully employed in the synthesis of novel compounds with potential biological activities. nih.gov

The following table provides an overview of azide coupling methods for amine incorporation:

Reaction TypeKey IntermediatesLinkageReference
Huisgen 1,3-dipolar cycloadditionAzide-functionalized benzimidazole, Alkyne1,2,3-Triazole illinois.eduwikipedia.org
Sandmeyer reactionAmino-substituted benzimidazoleAzide nih.gov

Click Chemistry Applications in Constructing Hybrid Structures

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. wikipedia.org The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example of a click reaction and has found widespread application in the construction of complex molecular architectures. wikipedia.orgorganic-chemistry.org

This methodology has been extensively used to create hybrid structures based on the this compound scaffold. By introducing an alkyne or azide functionality into the benzimidazole derivative, it can be readily coupled with a variety of other molecules bearing the complementary functional group. nih.govnih.gov This modular approach allows for the rapid generation of large libraries of compounds for screening purposes. illinois.edu

For instance, the "click chemistry" approach has been explored on the 2-(1H)-pyrazinone scaffold to generate pharmacologically interesting heterocyclic moieties. nih.gov The Huisgen 1,3-dipolar cycloaddition was evaluated as the key step for constructing the 1,2,3-triazole ring at the C-3 position of 2-(1H)-pyrazinones. nih.gov This was achieved by introducing either an acetylenic or an azide group at the C-3 position. nih.gov

The versatility of click chemistry has enabled the synthesis of novel hybrid molecules incorporating benzimidazole and other heterocyclic systems, such as pyrazole. sciforum.net These hybrid structures are of significant interest due to their potential for enhanced biological activity.

The following table highlights key aspects of click chemistry applications in this context:

Click ReactionKey FeaturesApplicationReference
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)High efficiency, mild reaction conditions, high yield, formation of a stable triazole linkerConstruction of hybrid molecules, drug discovery, material science wikipedia.orgnih.govorganic-chemistry.org
Strain-promoted azide-alkyne cycloaddition (SPAAC)Copper-free, suitable for biological systemsBioconjugation wikipedia.org

Spectroscopic and Structural Elucidation Techniques for 2 1h Benzimidazol 1 Yl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is fundamental for identifying the number of different types of protons, their electronic environment, and their proximity to other protons in a molecule. In the context of 2-(1H-benzimidazol-1-yl)acetamide derivatives, characteristic chemical shifts are observed for the various protons.

The protons of the benzimidazole (B57391) ring typically resonate in the aromatic region, generally between δ 7.0 and 8.5 ppm. The specific shifts and splitting patterns are influenced by the substitution pattern on the benzene (B151609) ring. The proton at the 2-position of the benzimidazole ring, if unsubstituted, often appears as a singlet.

A key diagnostic signal is the singlet corresponding to the methylene (B1212753) (-CH₂) protons of the acetamide (B32628) group, which is typically observed in the range of δ 4.2 to 5.5 ppm. indexcopernicus.comijfmr.comacs.org The amide N-H proton gives rise to a signal that can vary in chemical shift and may appear as a broad singlet. In some instances, this signal has been reported around δ 5.6 ppm. indexcopernicus.com The exact chemical shift of the amide proton is highly dependent on the solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Proton Type Typical Chemical Shift Range (ppm) Multiplicity
Benzimidazole Aromatic 7.0 - 8.5 Multiplet
Acetamide -CH₂- 4.2 - 5.5 Singlet
Amide -NH- Variable (e.g., ~5.6) Singlet (often broad)
Substituent Protons Dependent on the substituent

Data sourced from multiple studies on benzimidazole acetamide derivatives. indexcopernicus.comnih.govpreprints.org

The integration of the signals in the ¹H NMR spectrum provides a ratio of the number of protons of each type, further confirming the structure. The coupling patterns (e.g., doublets, triplets) arise from the interaction of neighboring non-equivalent protons and are invaluable for determining the substitution pattern on the aromatic rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For this compound derivatives, characteristic chemical shifts are observed for the carbonyl carbon, the methylene carbon, and the carbons of the benzimidazole ring.

The carbonyl carbon (C=O) of the acetamide group is a key diagnostic signal and typically appears in the downfield region of the spectrum, around δ 164-170 ppm. preprints.org The methylene carbon (-CH₂) of the acetamide group usually resonates in the range of δ 40-50 ppm. preprints.org The carbons of the benzimidazole ring give rise to a series of signals in the aromatic region, typically between δ 109 and 155 ppm. preprints.orgresearchgate.net The specific chemical shifts of the benzimidazole carbons can be used to distinguish between different isomers and to study the electronic effects of substituents. mdpi.comnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for this compound Derivatives

Carbon Type Typical Chemical Shift Range (ppm)
Carbonyl (C=O) 164 - 170
Methylene (-CH₂) 40 - 50
Benzimidazole C2 ~155
Benzimidazole Aromatic 109 - 145

Data compiled from various research articles on benzimidazole derivatives. preprints.orgresearchgate.netmdpi.comnih.gov

Two-Dimensional NMR Techniques (e.g., NOESY, HSQC)

To further elucidate the complex structures of some this compound derivatives, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate the signals of protons with their directly attached carbon atoms. This is particularly useful for unambiguously assigning the proton and carbon signals of the methylene group and the benzimidazole ring. rsc.orghmdb.ca

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. researchgate.net This technique is valuable for determining the conformation of the molecule, for instance, the relative orientation of the acetamide side chain with respect to the benzimidazole ring system.

Dynamic NMR Studies on Restricted Rotational Isomerism

In some derivatives of this compound, the rotation around single bonds, such as the N-C bond of the acetamide group or the bond connecting a substituent to the benzimidazole ring, can be hindered. beilstein-journals.org This restricted rotation can lead to the existence of conformational isomers, or rotamers, which may be observable by NMR spectroscopy, particularly at low temperatures.

Dynamic NMR (DNMR) studies involve recording NMR spectra at different temperatures. At low temperatures, the interchange between rotamers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal. Such studies can provide valuable information about the energy barriers to rotation and the conformational dynamics of the molecule. rsc.orgresearchgate.net The presence of rotamers can be supported by the observation of additional signals in the ¹H and ¹³C NMR spectra that coalesce upon heating. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for obtaining information about its structure through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of molecules, often yielding the protonated molecular ion [M+H]⁺. indexcopernicus.comrsc.org

The mass spectrum of a this compound derivative will show a molecular ion peak corresponding to its calculated molecular weight. The high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzimidazole derivatives have been studied and can aid in structure elucidation. journalijdr.comjournalijdr.comresearchgate.net For example, cleavage of the bond between the methylene group and the benzimidazole ring is a common fragmentation pathway. The fragmentation of the benzimidazole ring itself can also provide characteristic ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes the vibration of bonds within the molecule, and different functional groups absorb at characteristic frequencies.

For this compound derivatives, the IR spectrum will exhibit several key absorption bands:

N-H Stretching: A band in the region of 3100-3500 cm⁻¹ is characteristic of the N-H bond in the amide group and the benzimidazole ring. indexcopernicus.comnih.gov

C=O Stretching: A strong absorption band in the range of 1640-1690 cm⁻¹ is indicative of the carbonyl group (C=O) of the acetamide moiety. indexcopernicus.comnih.gov

C=N and C=C Stretching: Absorptions in the region of 1500-1630 cm⁻¹ are typically assigned to the C=N stretching of the imidazole (B134444) ring and the C=C stretching of the aromatic rings. indexcopernicus.comresearchgate.net

C-N Stretching: A band in the region of 1200-1350 cm⁻¹ can be attributed to the C-N stretching vibrations. indexcopernicus.com

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amide & Benzimidazole N-H Stretching 3100 - 3500
Carbonyl C=O Stretching 1640 - 1690
Aromatic & Imidazole C=C, C=N Stretching 1500 - 1630
C-N Stretching 1200 - 1350

Data based on general IR spectroscopy principles and specific literature values. indexcopernicus.comnih.govresearchgate.netresearchgate.netrsc.orgnist.gov

The presence and precise position of these absorption bands provide strong evidence for the presence of the key functional groups in the synthesized this compound derivatives, complementing the data obtained from NMR and mass spectrometry.

X-ray Crystallography for Definitive Solid-State Structural Determination

For benzimidazole derivatives, X-ray crystallography has been instrumental in confirming their molecular geometry. For instance, in a related compound, 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the molecule was found to be non-planar, with a significant dihedral angle of 78.04 (10)° between the benzimidazole ring system and the benzene ring. nih.gov The crystal structure revealed the presence of O—H⋯N and C—H⋯O hydrogen bonds, as well as C—H⋯π and π–π interactions, which are critical for the formation of its supramolecular structure. nih.gov

The process involves growing single crystals of the compound suitable for diffraction experiments. These crystals are then mounted on a diffractometer and irradiated with X-rays. The diffraction pattern produced is collected and analyzed to solve the crystal structure.

Table 1: Representative Crystallographic Data for Benzimidazole Derivatives

Compound Crystal System Space Group Key Interactions Ref
2-[(1H-benzimidazol-1-yl)methyl]benzoic acid Monoclinic P21/n O—H⋯N, C—H⋯O, C—H⋯π, π–π nih.gov
2-(1H-benzimidazol-2-yl)phenol (BIP) Monoclinic P21/c π-π interactions, Hydrogen bonds researchgate.net
1,2-diphenyl-1H-benzimidazole (DPBI) Not Specified Not Specified C—H…N, C—H…π researchgate.net
2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole benzene hemisolvate (NPBIBHS) Triclinic P-1 C—H…N, C—H…π researchgate.net

This table is illustrative and compiles data from related benzimidazole structures to demonstrate typical crystallographic findings.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as sulfur or halogens) in a compound. This method provides the empirical formula of a substance, which can be compared with the theoretical composition calculated from the proposed molecular formula. It is a crucial step in the characterization of novel compounds, serving as a primary confirmation of purity and composition. nih.govresearchgate.net

The procedure involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample are calculated.

For newly synthesized this compound derivatives, elemental analysis is routinely performed to validate their structures. researchgate.netmdpi.com The experimentally determined percentages of C, H, and N are expected to be in close agreement (typically within ±0.4%) with the calculated values for the proposed chemical structure. This agreement provides strong evidence that the synthesized compound has the correct elemental composition and is free from significant impurities. For example, in the synthesis of a series of N,N-disubstituted-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamides, the structures were confirmed by finding that the calculated and found elemental analysis data were in close alignment. acs.org

Table 2: Example of Elemental Analysis Data for an Imidazole Acetamide Derivative

Compound Molecular Formula Calculated (%) Found (%) Ref
N,N-Dimethyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide C₇H₁₁N₃O₂ C: 49.70, H: 6.55, N: 24.84 C: 49.64, H: 6.60, N: 24.85 acs.org
N,N-Diethyl-2-(4-oxo-4,5-dihydro-1H-imidazole-2-yl)acetamide C₉H₁₅N₃O₂ C: 54.81, H: 7.67, N: 21.30 C: 54.73, H: 7.85, N: 21.20 acs.org

This table presents data for related imidazole acetamide structures to illustrate the application and reporting of elemental analysis.

Computational and Theoretical Investigations of 2 1h Benzimidazol 1 Yl Acetamide Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. This method is instrumental in drug design for predicting the binding mode and affinity of a ligand.

Molecular docking studies are crucial for predicting how 2-(1H-Benzimidazol-1-yl)acetamide derivatives orient themselves within the active site of a target protein. These predictions help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

For instance, docking studies on 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives with the human N-formyl peptide receptor 1 (FPR1) revealed that the binding pocket of the most active compounds shares common features with known peptide agonists, suggesting they may occupy similar binding sites. bohrium.comnih.gov The analysis identified that alkoxy-substituents on the benzimidazole (B57391) ring could be situated within a specific hole in the FPR1 receptor bounded by amino acid residues Thr199, Thr265, Ile268, and Leu271. bohrium.com Similarly, in studies targeting HIV-Reverse Transcriptase (HIV-RT), docking simulations indicated that benzimidazole derivatives likely behave as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) by interacting with key residues in the allosteric site, including Lys101, Lys103, Tyr181, Tyr188, Phe227, and Trp229. nih.gov

In another study, docking of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives predicted that dihydrofolate reductase from Staphylococcus aureus is a likely target for their antimicrobial activity. rsc.org The binding patterns of newly synthesized benzimidazole derivatives with S. aureus thymidylate kinase have also been confirmed through molecular docking, highlighting the potential of these compounds to inhibit ligand-binding-induced receptor activation. mdpi.com These computational models provide a structural basis for the observed biological activities and guide further chemical modifications to enhance potency.

Beyond predicting the binding pose, molecular docking calculates a score that estimates the binding affinity between the ligand and the protein. This score, often expressed as binding energy (in kcal/mol) or an inhibition constant (Ki), helps to rank potential drug candidates. A lower, more negative binding energy value typically indicates a more stable and favorable interaction.

Studies on benzimidazole derivatives have successfully used docking to quantify these interactions. For example, derivatives designed as selective cyclooxygenase-2 (COX-2) inhibitors were evaluated, and the results of the molecular docking studies were found to be closely related to the in vitro COX-2 inhibitory activities. nih.gov The most potent compound, 11b , exhibited a strong inhibitory activity (IC50 = 0.10 µM) and a high selectivity index (SI = 134), which was supported by its favorable docking score. nih.gov

The following table summarizes representative molecular docking results for benzimidazole derivatives against various protein targets, demonstrating the assessment of their binding affinities.

CompoundTarget ProteinBinding Affinity (ΔG, kcal/mol)Inhibition Constant (Ki, µM)Key Interacting Residues
2-(1H-1,3-benzodiazol-2-yl) phenol (B47542) (1b) S. aureus thymidylate kinase-8.50.43Not Specified
5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol (5b) S. aureus thymidylate kinase-8.30.62Not Specified
Compound 11b Cyclooxygenase-2 (COX-2)Not SpecifiedNot SpecifiedNot Specified
2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol (3a) HIV-Reverse TranscriptaseNot SpecifiedNot SpecifiedTRP 229

This table is generated based on data from available research. nih.govmdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms and molecules over time, MD can assess the stability of the predicted binding pose and analyze the conformational flexibility of both the ligand and the protein.

A critical application of MD simulations is to validate the results of molecular docking by testing the stability of the predicted ligand-protein complex. If a docked ligand remains in the binding pocket in a stable conformation throughout the simulation, it lends confidence to the predicted binding mode.

For example, MD simulation studies performed on a complex of 2-(5,6-dibromo-2-chloro-1H-benzimidazol-1-yl)ethan-1-ol (3a) with HIV-RT showed that the ligand-protein complex was stable within the non-nucleoside inhibitor binding pocket (NNIBP). nih.gov Similarly, simulations of benzimidazole Pin1 inhibitors were used to investigate their binding mechanism and conformational relationships, confirming the most likely binding poses. rsc.org These studies demonstrate that the ligand maintains key interactions with the active site residues over the simulation period, confirming the stability of the complex.

MD simulations also provide valuable information on the conformational changes and flexibility of the ligand and the protein upon binding. This dynamic analysis can reveal how the protein active site adapts to accommodate the ligand and how the ligand itself may change its shape to achieve an optimal fit.

Studies on benzimidazole derivatives have utilized MD simulations to understand these dynamic behaviors. nih.gov For instance, the simulation of a 2-benzimidazolyl-urea derivative with a lipid bilayer showed that at higher concentrations, the molecules tend to aggregate and form clusters, leading to pore formation, which could explain observed cytotoxicity through membrane damage. mdpi.com This highlights how MD can reveal complex dynamic behaviors beyond simple ligand-protein interactions. Furthermore, investigations into the intramolecular dynamics of compounds like 2-(pyridin-2-yl)-1H-benzimidazole use theoretical methods to understand internal rotations and identify stable conformers. taylorfrancis.com

In Silico Predictive Modeling

In silico predictive modeling encompasses a range of computational methods used to estimate the pharmacokinetic and toxicological properties of compounds. These models, often focused on Absorption, Distribution, Metabolism, and Excretion (ADME) as well as toxicity, are vital for filtering out compounds that are likely to fail in later stages of drug development due to poor drug-like properties.

For various benzimidazole derivatives, in silico ADME and toxicity predictions are a standard part of the computational evaluation. nih.govrsc.org Tools like the SwissADME and ProTOX II services are used to predict properties such as solubility, bioavailability, and potential toxicity. rsc.orgnih.gov For example, a study on flavonoid acetamide (B32628) derivatives showed they possessed favorable ADMET properties compared to their parent compounds. rsc.orgresearchwithnj.com Similarly, an ADME analysis of certain benzimidazole derivatives and their cobalt complexes predicted them to be moderately soluble, with some potential for binding to plasma proteins. nih.gov These predictions are crucial for prioritizing which synthesized compounds should proceed to more intensive biological testing.

The following table provides an example of predicted ADME properties for a class of benzimidazole derivatives.

Compound ClassPredicted PropertyResultReference
Flavonoid Acetamide DerivativesBioavailability20.70–34.87% (Improved) rsc.orgresearchwithnj.com
Flavonoid Acetamide DerivativesADMET PropertiesFavorable rsc.orgresearchwithnj.com
Benzimidazole LigandsSolubilityModerately Soluble nih.gov
Benzimidazole Ligand C1 ComplexSolubilityPoorly Soluble nih.gov
Benzimidazole Ligand L1 & C1 ComplexPlasma Protein BindingPredicted to bind nih.gov

This table is a representative summary based on data from the cited literature.

Ligand Lipophilic Efficiency (LLE) Calculations

Ligand Lipophilic Efficiency (LLE), also known as Lipophilic Efficiency (LiPE), is a critical parameter in drug discovery for assessing the quality of a compound. wikipedia.orgsciforschenonline.org It relates the potency of a compound to its lipophilicity, offering a way to evaluate its "drug-likeness." wikipedia.orgsciforschenonline.org The LLE is calculated by subtracting the logarithm of the partition coefficient (logP) from the negative logarithm of the half-maximal inhibitory concentration (pIC50) or effective concentration (pEC50). wikipedia.org

A higher LLE value is generally desirable, as it indicates that a compound achieves high potency without excessive lipophilicity. researchgate.net High lipophilicity can lead to issues such as poor solubility, increased metabolic turnover, and non-specific binding to various biological targets. sciforschenonline.orgresearchgate.net For oral drugs, a logP value between 2 and 3 is often considered optimal to balance permeability and first-pass clearance. wikipedia.org An ideal LLE for a drug candidate is typically in the range of 5 to 7 or greater. core.ac.uk

In the context of this compound derivatives, LLE calculations are employed to optimize lead compounds. For instance, in the development of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides as potential antiproliferative agents, LLE was used to evaluate the impact of lipophilicity on their activity. preprints.org The results indicated that optimal potency was often associated with moderate lipophilicity, highlighting the importance of balancing these two factors. preprints.org By calculating LLE, researchers can prioritize derivatives that are more likely to have favorable pharmacokinetic and pharmacodynamic profiles. researchgate.net

Table 1: Ligand Lipophilic Efficiency (LLE) Data for Selected Benzimidazole Derivatives

CompoundpIC50logPLLE (pIC50 - logP)
Derivative A 7.52.15.4
Derivative B 6.83.53.3
Derivative C 8.22.55.7
Derivative D 7.11.95.2

This table presents hypothetical data for illustrative purposes, demonstrating how LLE is calculated and used to compare different derivatives.

Prediction of Biological Activities

In silico methods are increasingly used to predict the biological activities of novel compounds, saving time and resources in the drug discovery process. benthamdirect.cominonu.edu.tr For this compound and its derivatives, various computational tools can forecast their potential pharmacological effects. benthamdirect.commdpi.comnih.gov These predictions are based on the structural features of the molecules and their similarity to compounds with known activities. benthamdirect.com

Software like PASS (Prediction of Activity Spectra for Biologically Active Substances) can predict a wide range of biological activities based on the structure of a compound. inonu.edu.tr For example, studies on meta-cyanobenzyl substituted benzimidazolium compounds used PASS to predict analgesic, substance P antagonist, and anti-inflammatory activities. inonu.edu.tr Similarly, ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial for evaluating the drug-like properties of these derivatives. mdpi.comnih.gov Services such as SwissADME and ProTOX II can be used to estimate properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity. mdpi.com

Molecular docking is another powerful in silico technique that predicts the binding affinity and interaction of a ligand with a specific biological target, such as an enzyme or receptor. nih.govymerdigital.com This method was used to study benzimidazole derivatives as potential protein kinase inhibitors, where the binding energy of the compounds to the active site of the kinase was calculated. nih.gov Such studies help in understanding the mechanism of action and in designing more potent and selective inhibitors. benthamdirect.com The results of these in silico predictions can then be used to prioritize which compounds should be synthesized and tested in vitro. benthamdirect.commdpi.com

Theoretical Chemistry Approaches

Theoretical chemistry provides a fundamental understanding of the electronic and reactive properties of molecules. These methods are invaluable for studying this compound derivatives at a molecular level.

Electronic Structure Calculations (e.g., Frontier Molecular Orbitals)

Electronic structure calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the properties of this compound derivatives. researchgate.netnih.gov A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. xisdxjxsu.asiantu.edu.iq The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more reactive. nih.gov

For benzimidazole derivatives, HOMO-LUMO analysis helps in understanding their charge transfer characteristics and potential interactions with biological targets. scirp.orgresearchgate.net For example, in a study of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, the large energy band gap calculated was attributed to high π-conjugation in the molecule. nih.govbohrium.com These calculations can also be used to predict the sites within the molecule that are most likely to be involved in electrophilic and nucleophilic attacks. xisdxjxsu.asia

Table 2: Frontier Molecular Orbital Energies for a Hypothetical this compound Derivative

Molecular OrbitalEnergy (eV)
HOMO -6.2
LUMO -1.5
HOMO-LUMO Gap 4.7

This table provides example data to illustrate the output of electronic structure calculations.

Reaction Mechanism Elucidation by Computational Methods

Computational methods are also employed to elucidate the mechanisms of chemical reactions involved in the synthesis of this compound and its derivatives. rsc.org Understanding the reaction pathway can help in optimizing reaction conditions to improve yields and reduce byproducts. mdpi.com

For instance, the condensation reaction between o-phenylenediamine (B120857) and an appropriate carboxylic acid or its derivative is a common method for synthesizing the benzimidazole ring. rsc.orgresearchgate.net Theoretical calculations can model the transition states and intermediates of this reaction, providing insights into the energy barriers and the most favorable reaction pathway. rsc.org For example, a study on the synthesis of benzimidazole derivatives using a nano-Ni(II)/Y zeolite catalyst proposed a reaction mechanism for the condensation of o-phenylenediamines with orthoesters. rsc.org

By modeling different potential mechanisms, computational chemistry can help to confirm or predict how a reaction proceeds. This knowledge is crucial for the rational design of synthetic routes to new and more complex this compound derivatives.

Biological Activity Profiling in Vitro of 2 1h Benzimidazol 1 Yl Acetamide Derivatives

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The anticancer potential of 2-(1H-Benzimidazol-1-yl)acetamide derivatives has been demonstrated across a range of human cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce cytotoxicity through various mechanisms, including the disruption of microtubule dynamics and the induction of apoptosis.

Human Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB231)

Derivatives of this compound have shown significant antiproliferative effects against human breast cancer cell lines, including the hormone-dependent MCF-7 and the highly invasive, triple-negative MDA-MB-231 lines.

A series of N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl) acetamides were tested for their antiproliferative activity. The results indicated that most of these compounds exerted enhanced activity against MDA-MB-231 cells compared to other cell lines. chiba-u.jp For instance, compound 7h showed a potent IC50 value of 17 µg/mL against MDA-MB-231, while compound 7i displayed an IC50 of 14 µg/mL against MCF-7 cells. chiba-u.jp Another study highlighted that benzimidazole (B57391) 4 was highly cytotoxic against MCF-7 cells with an IC50 of 8.86±1.10 μg/mL, whereas benzimidazole 2 showed moderate activity with an IC50 of 30.29±6.39 μg/mL. nih.gov

Furthermore, 1H-benzimidazol-2-yl hydrazone derivatives demonstrated moderate cytotoxicity towards MDA-MB-231 cells by affecting tubulin polymerization. nih.gov Research on other benzimidazole derivatives revealed that compounds like 10 and 13 were highly active against MDA-MB-231 cells, with their cytotoxicity attributed to the induction of apoptosis. nih.gov A newly synthesized benzimidazole derivative, se-182 , was also tested against MCF-7 cells, contributing to the body of evidence for the anticancer potential of this class of compounds. rsc.org

Antiproliferative Activity of this compound Derivatives on Human Breast Cancer Cell Lines
CompoundCell LineIC50 (µg/mL)Source
Compound 7hMDA-MB-23117 chiba-u.jp
Compound 7iMDA-MB-23127 chiba-u.jp
Compound 7aMDA-MB-23138 chiba-u.jp
Compound 7iMCF-714 chiba-u.jp
Compound 7hMCF-737 chiba-u.jp
Benzimidazole 4MCF-78.86±1.10 nih.gov
Benzimidazole 2MCF-730.29±6.39 nih.gov
Benzimidazole 1MCF-731.2±4.49 nih.gov

Human Lung Carcinoma Cell Lines (e.g., A549, NCI-H460)

The cytotoxic effects of benzimidazole acetamide (B32628) derivatives have also been evaluated against human lung carcinoma cell lines. In studies involving the A549 cell line, several derivatives showed promising activity. For example, compound 12 was identified as the most cytotoxic against A549 cells, with an IC50 value of 3.98 µg/mL, which was more potent than the standard drug cisplatin (IC50 = 6.75 µg/mL). Other compounds, such as 7 , 8 , 10 , and 13 , also demonstrated toxic effects against A549 cells.

A novel benzimidazole derivative, se-182 , exhibited high cytotoxic activity against A549 cells with an IC50 value of 15.80 µg/mL. rsc.org Furthermore, a series of Schiff–benzimidazole hybrids were tested, with compounds 3e and 3g being the most active against both A549 and NCI-H460 cell lines. Their IC50 values were 3.58 µM and 1.88 µM against A549, and 1.71 µM and 0.85 µM against NCI-H460, respectively.

Antiproliferative Activity of this compound Derivatives on Human Lung Carcinoma Cell Lines
CompoundCell LineIC50Source
Compound 12A5493.98 µg/mL
se-182A54915.80 µM rsc.org
Compound 3eA5493.58±0.53 µM
Compound 3gA5491.88±0.35 µM
Compound 3eNCI-H4601.71±0.17 µM
Compound 3gNCI-H4600.85±0.24 µM

Human Epitheloid Cervix Carcinoma (HELA)

Research into the effects of benzimidazole derivatives on the HeLa human cervical carcinoma cell line has shown their potential as anticancer agents. A 2-substituted benzimidazole copper(II) complex, [Cu(BMA)Cl2]·(CH3OH) , was found to inhibit the proliferation of HeLa cells in both a time- and dose-dependent manner. This complex was shown to cause cellular DNA damage and induce apoptosis through the intrinsic mitochondrial pathway. Another study on fluoro-substituted benzimidazole derivatives found that compound ORT17 displayed potent antiproliferative activity against HeLa cells with an IC50 value of 0.354 µM, showing significant selectivity towards cancer cells over normal cells.

Human Colorectal Cancer Cell Lines (e.g., HCT116)

The antiproliferative activity of this compound derivatives has been investigated in human colorectal cancer cell lines such as HCT-116 and HT-29. One study found that benzimidazole 2 had an IC50 value of 16.18±3.85 μg/mL against the HCT-116 cell line, while benzimidazole 4 had an IC50 of 24.08±0.31 μg/mL. nih.gov In another study, certain bis(benzimidazol-2-yl) amines and 1,3-disubstituted-2,3-dihydro-2-iminobenzimidazoles showed marked antiproliferative activity against the HT-29 cell line, with some compounds having IC50 values in the nanomolar range. For example, 1,3-bis[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-2H-benzimidazol-2-imine 11 had a calculated IC50 of 0.013 nM against HT-29 cells.

Antiproliferative Activity of Benzimidazole Derivatives on Human Colorectal Cancer Cell Lines
CompoundCell LineIC50Source
Benzimidazole 2HCT-11616.18±3.85 µg/mL nih.gov
Benzimidazole 4HCT-11624.08±0.31 µg/mL nih.gov
Benzimidazole 1HCT-11628.5±2.91 µg/mL nih.gov
Compound 11HT-290.013 nM
Compound 9HT-290.56 nM
Compound 7HT-299.26 nM

Human Liver Cancer Cell Lines (e.g., HepG2, BEL-7404)

The cytotoxic potential of benzimidazole derivatives has been confirmed against human liver cancer cell lines. A study involving the HepG2 hepatocellular carcinoma cell line showed that a novel benzimidazole derivative, se-182 , exhibited strong, dose-dependent cytotoxicity with an IC50 value of 15.58 µM. rsc.org This effect was found to be more potent than that of the reference drug, cisplatin (IC50 = 37.32 µM). rsc.org Another investigation evaluated a series of azole derivatives and found that benzimidazole compounds 2d and 3d displayed desirable anti-tumor activities against HepG2 cells, with IC50 values below 50 µM, suggesting they are potential anticancer agents for further study. A separate study on a benzimidazole salt, compound 3 , also reported strong cytotoxicity against HepG2 cells.

Antimicrobial Activities

In addition to their anticancer properties, this compound derivatives have been extensively screened for their in vitro antimicrobial activity. These compounds have demonstrated notable efficacy against a range of pathogenic bacteria and fungi.

A series of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives showed significant antifungal activity, often higher than their antibacterial activity, when compared to the standard drug ketoconazole. Specifically, compounds 2a , 2c , and 2e were identified as the most active. In another study, new benzimidazole-based acetamide derivatives were synthesized, and compounds 2b-2g were found to be the most promising antibacterial agents against Pseudomonas aeruginosa, exhibiting the same level of activity as streptomycin with a Minimum Inhibitory Concentration (MIC) value of 125 μg/mL. The same study found that compounds 2p, 2s, 2t, and 2u were the most potent antifungal derivatives against Candida krusei (MIC = 125 μg/mL).

Antimicrobial Activity of Benzimidazole-based Acetamide Derivatives (MIC in µg/mL)
Compound(s)MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)Source
2b-2gPseudomonas aeruginosa125Streptomycin125
2p, 2s, 2t, 2uCandida krusei125Ketoconazole62.5
2s, 2uFusarium solani125Ketoconazole62.5
2a, 2c, 2eEscherichia coli (ATCC 35218)50Chloramphenicol100
All compounds (2a-h)Pseudomonas aeruginosa (ATCC 27853)100Chloramphenicol50
Compound 12Pseudomonas aeruginosa---
Compound 12Staphylococcus aureus---
Compounds 7, 8, 11Yeasts25-100--

Antibacterial Spectrum and Potency

Substituted benzimidazole-N-phenyl acetamides have demonstrated notable antibacterial activity against a variety of bacterial strains. indexcopernicus.comijpsdronline.com In one study, a series of these derivatives were tested against two Gram-positive strains, Staphylococcus aureus and Bacillus subtilis, and four Gram-negative strains: Escherichia coli, Salmonella typhi, Pseudomonas aeruginosa, and Klebsiella pneumonia. ijpsdronline.com Several compounds from this series, specifically 6e, 6f, 6l, and 6m, showed high potency with Minimum Inhibitory Concentration (MIC) values between 6.25 and 12.5 μg/mL against both Gram-positive and Gram-negative bacteria. indexcopernicus.comresearchgate.net

Another study synthesized new benzimidazole-based acetamide derivatives (2a-u) and evaluated their antibacterial effects. researchgate.net Among these, compounds 2b-2g were identified as the most promising against Pseudomonas aeruginosa, exhibiting a MIC value of 125 μg/mL, which was comparable to the standard drug streptomycin. researchgate.net Further research into 2-benzimidazolamine-acetamide derivatives found that an N-(2-fluorophenyl)-substituted acetamide displayed a superior MIC value against five tested bacterial strains. researchgate.net

The antibacterial activity of these compounds is often greater against Gram-positive bacteria than Gram-negative bacteria. acs.org The structure-activity relationship suggests that the presence and position of certain substituents on the phenyl ring play a crucial role in the antibacterial efficacy of these derivatives. impactfactor.org

Compound SeriesBacterial Strains TestedObserved Potency (MIC)Reference
Substituted benzimidazole-N-phenyl acetamides (6e, 6f, 6l, 6m)S. aureus, B. subtilis, E. coli, S. typhi, P. aeruginosa, K. pneumonia6.25–12.5 μg/mL indexcopernicus.comijpsdronline.com
Benzimidazole-based acetamides (2b-2g)P. aeruginosa125 μg/mL researchgate.net
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives (2a, 2c, 2e)E. coli (ATCC 35218)50 μg/mL benthamdirect.com
N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivativesP. aeruginosa100 μg/mL benthamdirect.com

Antifungal Spectrum and Potency

Derivatives of this compound have also been evaluated for their antifungal properties against various human and plant pathogenic fungi. A study on benzimidazole-based acetamide derivatives (2a-u) tested their efficacy against several fungal strains. researchgate.net Compounds 2p, 2s, 2t, and 2u emerged as the most potent against Candida krusei, with a MIC value of 125 μg/mL. researchgate.net Additionally, compounds 2s and 2u showed the highest inhibitory activity against Fusarium solani, also with a MIC of 125 μg/mL. researchgate.net

In another investigation, N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives were synthesized and showed notable antifungal activity, which was generally higher than their antibacterial activity. benthamdirect.com When tested against various Candida species, including C. albicans, C. krusei, C. glabrata, and C. parapsilosis, the compounds demonstrated high efficacy compared to the standard drug ketoconazole. benthamdirect.com

The introduction of alkyl groups at the 1-position of 2-phenyl-1H-benzo[d]imidazole has been shown to result in positive antifungal activities. nih.gov For instance, N-alkylated 2-phenyl-1H-benzo[d]imidazole derivatives exerted antifungal potency with MIC values ranging from 64 to 512 μg/mL. acs.org Specifically, compounds with moderate activity against C. albicans and A. niger showed MIC values of 64–128 μg/mL. nih.gov The structure-activity relationship indicates that fluoro or chloro substitution at the C-5 position of the benzimidazole ring can significantly enhance antifungal activity. acs.org

Compound SeriesFungal Strains TestedObserved Potency (MIC)Reference
Benzimidazole-based acetamides (2p, 2s, 2t, 2u)Candida krusei125 μg/mL researchgate.net
Benzimidazole-based acetamides (2s, 2u)Fusarium solani125 μg/mL researchgate.net
N-alkylated 2-phenyl-1H-benzo[d]imidazole derivativesCandida albicans, Aspergillus niger64-512 μg/mL acs.orgnih.gov
Benzimidazole-1,3,4-Oxadiazole derivatives (4h, 4p)Candida albicans1.95 μg/mL (MIC50) mdpi.com
Benzimidazole-triazole derivatives (6b, 6i, 6j)Candida glabrata0.97 μg/mL acs.org

Antiviral Investigations

The benzimidazole core structure is recognized for its antiviral potential against a wide array of viruses. researchgate.net Research has indicated that benzimidazole derivatives can exhibit activity against viruses such as Human coronavirus, Zika virus, and Human immunodeficiency virus (HIV). nih.govnih.gov The mechanism of antiviral action is often attributed to the inhibition of viral enzymes essential for replication, such as RNA-dependent RNA polymerase. nih.gov

While much of the research focuses on the broader class of benzimidazole derivatives, the structural similarities suggest a potential for this compound derivatives to possess antiviral properties. For example, studies on novel benzimidazole derivatives revealed that compounds with specific substitutions showed high selectivity against the Zika virus by inhibiting its replication. nih.gov The structural features, such as the type of substituent at the N-1 position of the benzimidazole ring, have been shown to be critical for antiviral potency. nih.gov Although direct and extensive studies on the antiviral activity of this compound itself are not widely documented, the established antiviral profile of the benzimidazole nucleus provides a strong rationale for their investigation in this area. researchgate.net

Anthelmintic and Antiprotozoal Activities

Evaluation against Helminths (e.g., Pheretima posthuma)

Benzimidazole derivatives are well-established as broad-spectrum anthelmintic agents. researchgate.net A number of studies have utilized the Indian adult earthworm, Pheretima posthuma, as a model organism to evaluate the anthelmintic efficacy of this compound derivatives due to its physiological resemblance to intestinal roundworms. nih.govresearchgate.netijplantenviro.com

In one such study, a series of 2-phenyl benzimidazole-1-acetamide derivatives were synthesized and evaluated. nih.gov Several compounds demonstrated significant anthelmintic activity, causing paralysis and death of the earthworms in times comparable to or better than the standard drug, albendazole. nih.govresearchgate.net For instance, compounds 3c, 3e, 3j, 3l, and 3q were found to be particularly effective in causing the death of the worms. nih.gov

Another study focused on substituted 2-[2-(3-nitrophenyl)-1H-benzimidazole-1-yl] acetamide derivatives (3a-3o). proquest.com Compounds 3f, 3h, 3i, 3j, and 3k from this series showed good activity against Pheretima posthuma when compared to albendazole. proquest.com The activity is often concentration-dependent, with higher concentrations leading to faster paralysis and death times. researchgate.net

CompoundTime to Paralysis (min)Time to Death (min)Reference
N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide (3c)Notable paralysis timeEffective death time nih.gov
N-(4-nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide (3e)Notable paralysis timeEffective death time nih.gov
4-({[2-(4-chlorophenyl)-1H-benzimidazol-1-yl] acetyl}amino) benzoic acid (3j)Notable paralysis timeEffective death time nih.gov
Compound B (Furaldehyde-substituted benzimidazole) at 50 mg/mL21.5 ± 0.1841.7 ± 0.24 researchgate.net
Albendazole (Standard) at 10 mg/mL20.3 ± 0.2039.6 ± 0.31 researchgate.net

Efficacy against Intestinal Protozoa (e.g., Giardia intestinalis, Entamoeba histolytica)

Benzimidazole derivatives have shown promising activity against pathogenic intestinal protozoa. nih.govnih.gov Infections caused by Giardia intestinalis (also referred to as G. lamblia) and Entamoeba histolytica are significant public health concerns. mdpi.com

A study of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives revealed potent activity against both G. intestinalis and E. histolytica. nih.gov All tested compounds in this series demonstrated strong efficacy, with half-maximal inhibitory concentration (IC50) values in the nanomolar range, surpassing the activity of metronidazole, a commonly used antiprotozoal drug. nih.gov

Other research has confirmed the susceptibility of G. lamblia to various benzimidazole derivatives, including mebendazole, flubendazole, and fenbendazole, with IC50 values ranging from 0.005 to 0.16 μg/ml. nih.gov While these are not strictly acetamide derivatives, they share the core benzimidazole structure crucial for activity. The target for these compounds in protozoa, similar to helminths, is believed to be the microtubule protein β-tubulin. nih.gov The development of new solid saline phases of benzimidazoles like albendazole has been shown to enhance their in vitro antiparasitic effects against these protozoa. preprints.org

Studies on Urogenital Tract Parasites (e.g., Trichomonas vaginalis)

The efficacy of benzimidazole derivatives extends to parasites of the urogenital tract, most notably Trichomonas vaginalis. nih.govmdpi.com This protozoan parasite is highly susceptible to certain benzimidazole compounds. nih.gov

In the same study that demonstrated activity against intestinal protozoa, the series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives was also tested against T. vaginalis. nih.gov The results showed strong activity for all compounds, with IC50 values in the nanomolar range, which were superior to those of metronidazole. nih.gov

Further research has shown that derivatives like mebendazole, flubendazole, and fenbendazole are highly effective against T. vaginalis, with IC50 values ranging from 0.005 to 0.16 μg/ml. nih.gov These compounds also exhibited time-dependent lethal activity against the parasite. nih.gov The potent and broad-spectrum antiprotozoal activity of these benzimidazole derivatives highlights their potential for development as new therapeutic agents for trichomoniasis. nih.govmdpi.com

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes has been a subject of scientific investigation, with studies exploring their effects on carbonic anhydrases, acetylcholinesterase, cathepsin K, cyclooxygenases, and cyclin-dependent kinase-8.

Carbonic Anhydrase Isozyme Inhibition (hCA-I, hCA-II)

Acetylcholinesterase (AChE) Inhibition

The potential of this compound derivatives as acetylcholinesterase (AChE) inhibitors has been explored. One study synthesized a series of 2-((2-(ethylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-(substituted phenyl)-1,3,4-oxadiazole derivatives, which incorporate the benzimidazole core. These compounds were evaluated for their ability to inhibit AChE. The findings from this research indicate that these derivatives exhibit a range of inhibitory activity against the acetylcholinesterase enzyme.

Cathepsin K Inhibition in Cancer Progression

A series of novel N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides were designed and synthesized with the aim of inhibiting cathepsin K, a proteolytic enzyme implicated in cancer progression and metastasis. preprints.org These compounds were evaluated for their antiproliferative activity against several cancer cell lines, including the invasive breast cancer cell line MDA-MB231. preprints.org

The study found that several of these acetamide derivatives demonstrated notable inhibitory activity. The antiproliferative effects of these compounds are believed to be mediated through the inhibition of cathepsin K. preprints.org The IC50 values for the most active compounds against the MDA-MB231 cell line are presented in the table below.

Table 1: Antiproliferative Activity of N-Alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide Derivatives against MDA-MB231 Cancer Cells

Compound IC50 (µg/mL)
7h 17
7i 27
7a 38
7j 67

These findings suggest that the this compound scaffold can be a promising framework for the development of cathepsin K inhibitors for cancer therapy. preprints.org

Cyclooxygenase (COX-1, COX-2) Inhibition

Novel benzimidazole derivatives have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. ekb.eg A study focused on a series of compounds and tested their in vitro COX-2 inhibitory activity, showing promising results with IC50 values in the micromolar range. ekb.eg The most active compounds from this series demonstrated significant selectivity and potency in inhibiting COX-2 when compared to the non-selective inhibitor indomethacin. ekb.eg

The IC50 values for the most potent benzimidazole derivatives against COX-2 are listed below.

Table 2: In Vitro COX-2 Inhibition by Novel Benzimidazole Derivatives

Compound IC50 (µM)
6 0.13
9 0.15
4a 0.23
5 0.24
4b 0.27
Indomethacin 0.41

These results highlight the potential of the benzimidazole scaffold in designing selective COX-2 inhibitors. ekb.eg

Cyclin-Dependent Kinase-8 (CDK8) Inhibition

Anti-inflammatory Activities

The anti-inflammatory properties of this compound derivatives have been investigated. A study on newly synthesized benzimidazole-containing acetamide derivatives, specifically 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (3a) and 2-(dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide (3b), demonstrated their potential to attenuate neuroinflammation. nih.gov This research suggests that these compounds could have a protective role against inflammation in the nervous system. nih.gov

Another study evaluated the anti-inflammatory activity of 2-(2-methyl-1H-benzimidazol-1-yl)-N'-phenylacetohydrazide (MBPHYD) and a related compound, MBNHYD. nih.gov In a carrageenan-induced paw edema model in rats, MBNHYD, a derivative of this compound, exhibited significant anti-inflammatory effects that were comparable to the standard drug ibuprofen (B1674241). nih.gov These findings underscore the potential of this class of compounds in modulating inflammatory responses.

Neuroprotective Effects and Attenuation of Neuroinflammation

The neuroprotective potential of this compound derivatives has been a subject of significant investigation, particularly concerning their ability to counteract neuroinflammation and oxidative stress, which are key features of neurodegenerative disorders. mdpi.comnih.gov Research has demonstrated that specific derivatives can mitigate the cellular damage associated with these conditions.

Oxidative stress, a primary contributor to neuronal damage and death, is a key target for the therapeutic action of benzimidazole acetamide derivatives. mdpi.comnih.gov In studies using rat models of ethanol-induced neurodegeneration, newly synthesized derivatives have shown significant efficacy in modulating oxidative stress. mdpi.com Ethanol administration is known to impair antioxidant enzymes and increase oxidative stress, leading to neurodegeneration. mdpi.comnih.gov

Treatment with specific derivatives, namely 3a (2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide) and 3b (2-(Dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide), was found to ameliorate these effects. mdpi.comnih.gov These compounds demonstrated a profound neuroprotective effect by enhancing the body's intrinsic antioxidant systems, such as glutathione (GSH) and glutathione S-transferase (GST), and by reducing the generation of reactive oxygen species (ROS). mdpi.com Furthermore, the derivatives helped to attenuate the expression of pro-inflammatory cytokines and mediators like tumor necrosis factor-alpha (TNF-α), nuclear factor κB (NF-κB), and cyclooxygenase-2 (COX2), which are closely linked to the inflammatory cascade triggered by oxidative stress. mdpi.com

Other benzimidazole derivatives, such as B1 (N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline) and B8 (N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide), have also been shown to reduce TNF-α expression in the spinal cord in mouse models of morphine-induced paradoxical pain, further highlighting the role of this class of compounds in mitigating neuroinflammatory processes. researcher.lifenih.gov The neuroprotective effects are attributed to their free-radical scavenging activity and the enhancement of endogenous antioxidant proteins. researchgate.net

Table 1: Effects of this compound Derivatives on Neuroinflammation and Oxidative Stress Markers An interactive data table is available below the static version.

DerivativeModel SystemMarkerEffect
3a & 3b Ethanol-induced neurodegeneration (rat)TNF-αDecreased Expression
3a & 3b Ethanol-induced neurodegeneration (rat)NF-κBDecreased Expression
3a & 3b Ethanol-induced neurodegeneration (rat)COX2Decreased Expression
3a & 3b Ethanol-induced neurodegeneration (rat)Iba-1 (Microglial Activation)Decreased Expression
3a & 3b Ethanol-induced neurodegeneration (rat)GSH, GST (Antioxidants)Strengthened Effect
B1 & B8 Morphine-induced paradoxical pain (mouse)TNF-αReduced Expression
Interactive Data Table
DerivativeModel SystemMarkerEffect
3a & 3bEthanol-induced neurodegeneration (rat)TNF-αDecreased Expression
3a & 3bEthanol-induced neurodegeneration (rat)NF-κBDecreased Expression
3a & 3bEthanol-induced neurodegeneration (rat)COX2Decreased Expression
3a & 3bEthanol-induced neurodegeneration (rat)Iba-1 (Microglial Activation)Decreased Expression
3a & 3bEthanol-induced neurodegeneration (rat)GSH, GST (Antioxidants)Strengthened Effect
B1 & B8Morphine-induced paradoxical pain (mouse)TNF-αReduced Expression

Receptor Modulation and Ligand Binding Studies

The biological activities of this compound derivatives are often mediated through their interaction with various cellular receptors. These interactions can modulate signaling pathways crucial in both physiological and pathological processes.

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane receptors that play a central role in cellular signaling and are major drug targets. d-nb.info Certain derivatives of this compound have been identified as agonists for specific GPCRs. For instance, studies have explored 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives as small-molecule agonists of the human N-formyl peptide receptor 1 (FPR1), a GPCR involved in host defense mechanisms. nih.gov

Molecular docking studies, using homology models based on bovine rhodopsin, have been employed to understand the binding modes of these benzimidazole derivatives within the FPR1 binding pocket. nih.gov These computational analyses suggest that the binding sites for these synthetic agonists share common features with those of known high-affinity peptide agonists for FPR1. nih.gov The research identified key amino acid residues, such as Thr199, Arg201, Gly202, and Ala261, as important markers within the ligand-binding site. nih.gov Specifically, the alkoxy-substituents on the benzimidazole ring were predicted to locate within a pocket defined by residues Thr199, Thr265, Ile268, and Leu271, providing insights for the future design of novel FPR1 agonists based on the benzimidazole scaffold. nih.gov

Tyrosine kinase receptors are critical in regulating cellular processes like proliferation and differentiation, and their dysregulation is often implicated in cancer. mdpi.comunibo.it Benzimidazole derivatives have emerged as potent inhibitors of several key tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Platelet-Derived Growth Factor Receptor (PDGFR). nih.gov

A series of 2-aryl benzimidazole compounds were identified as multi-target inhibitors of EGFR, VEGFR-2, and PDGFR. nih.gov Kinase assays revealed that specific compounds from this series exhibited significant inhibitory activity. For example, compound 5a showed good EGFR inhibitory activity and moderate inhibition of VEGFR-2 and PDGFR. nih.gov Compound 5e displayed moderate EGFR inhibition with slightly weaker activity against VEGFR-2 and PDGFR. nih.gov

In another study focused on VEGFR-2, a series of 1,2-disubstituted benzimidazoles demonstrated potent inhibitory activity, with IC50 values ranging from 0.09 to 0.40 µM. mdpi.com A particularly potent compound, 17a , was also evaluated for its effects on other kinases, showing strong inhibition of Fibroblast Growth Factor Receptor-1 (FGFR-1) and PDGFR-β with IC50 values of 0.11 µM and 0.05 µM, respectively. mdpi.com The structure-activity relationship studies of benzimidazole-ureas have also highlighted their potent inhibition of both VEGFR-2 and TIE-2 kinase receptors. nih.gov

Table 2: Inhibitory Activity of Benzimidazole Derivatives against Tyrosine Kinase Receptors An interactive data table is available below the static version.

CompoundTarget KinaseIC50 (µM)
17a VEGFR-20.11
17a PDGFR-β0.05
17a FGFR-10.11
Various VEGFR-20.09 - 0.40
5a EGFRGood Inhibition (Specific IC50 not provided)
5a VEGFR-2Moderate Inhibition (Specific IC50 not provided)
5a PDGFRModerate Inhibition (Specific IC50 not provided)
5e EGFRModerate Inhibition (Specific IC50 not provided)
5e VEGFR-2Weaker Inhibition (Specific IC50 not provided)
5e PDGFRWeaker Inhibition (Specific IC50 not provided)
Interactive Data Table
CompoundTarget KinaseIC50 (µM)
17aVEGFR-20.11
17aPDGFR-β0.05
17aFGFR-10.11
VariousVEGFR-20.09 - 0.40
5aEGFRGood Inhibition (Specific IC50 not provided)
5aVEGFR-2Moderate Inhibition (Specific IC50 not provided)
5aPDGFRModerate Inhibition (Specific IC50 not provided)
5eEGFRModerate Inhibition (Specific IC50 not provided)
5eVEGFR-2Weaker Inhibition (Specific IC50 not provided)
5ePDGFRWeaker Inhibition (Specific IC50 not provided)

Mechanistic Insights into Biological Actions of 2 1h Benzimidazol 1 Yl Acetamide Derivatives

Identification and Validation of Molecular Targets

The biological effects of 2-(1H-Benzimidazol-1-yl)acetamide derivatives are predicated on their interaction with specific molecular targets within the cell. The identification and validation of these targets are crucial steps in understanding their mechanism of action. Research has pointed towards several enzymes as potential targets for this class of compounds.

One such target is dihydrofolate reductase (DHFR) , an essential enzyme in the synthesis of purines and thymidylate, which are vital for DNA replication and cell proliferation. The structural similarity of the benzimidazole (B57391) core to purine (B94841) nucleotides suggests that these compounds could act as competitive inhibitors of DHFR. researchgate.net For instance, a series of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides were designed and evaluated for their biological activity, with DHFR being a key focus. researchgate.net

Another validated target for a subset of benzimidazole acetamide (B32628) derivatives is cathepsin K . In a study focused on N-alkyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamides, molecular docking simulations supported cathepsin K as a mediator of their antiproliferative activity against invasive breast cancer cells. The most potent compound in this series demonstrated a strong binding affinity within the active site of cathepsin K.

Furthermore, a study on benzimidazole containing acetamide derivatives, specifically 2-(4-methoxyanilino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide and 2-(Dodecylamino)-N-[1-(4-methylbenzene-1-sulfonyl)-1H-benzimidazol-2-yl] acetamide, suggested their potential as multi-targeting agents in neurodegenerative diseases by assessing their affinity towards various receptors involved in neurodegeneration through docking analysis. nih.gov

The validation of these molecular targets often involves a combination of computational modeling, in vitro enzymatic assays, and cellular activity studies to confirm the direct interaction and its functional consequences.

Interaction with DNA and Nucleic Acids

The ability of small molecules to interact with DNA is a well-established mechanism for anticancer and antimicrobial agents. Benzimidazole derivatives, including those with an acetamide side chain, have been shown to engage with DNA through various modes, primarily intercalation and, to a lesser extent, alkylation.

DNA Intercalation Mechanisms

DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to a distortion of the DNA structure, interfering with replication and transcription processes. The planar nature of the benzimidazole ring system makes it an ideal candidate for such interactions. nih.gov

DNA Alkylation Properties

DNA alkylating agents are reactive molecules that form covalent bonds with DNA bases. This covalent modification can lead to DNA damage, strand breaks, and cross-linking, ultimately triggering cell cycle arrest and apoptosis. While less common for the this compound scaffold itself, the broader class of benzimidazoles has been functionalized with alkylating moieties to create potent DNA-damaging agents. rjptonline.orgmdpi.com

For example, pyrrolo[1,2-a]benzimidazoles have been designed as reductive alkylating agents that can cleave DNA strands. nih.gov Similarly, bisbenzimidazoles have been equipped with various alkylating groups, such as aniline (B41778) mustards, to achieve sequence-specific DNA alkylation. nih.gov These studies highlight the potential of the benzimidazole core to serve as a carrier for DNA alkylating functions, although specific studies on the inherent alkylating properties of simple this compound derivatives are limited. The primary mechanism of action for this specific subclass appears to be geared more towards non-covalent DNA interactions and other cellular targets.

Microtubule Dynamics Modulation

One of the most extensively studied mechanisms of action for benzimidazole derivatives is their ability to interfere with microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing critical roles in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule function is a proven strategy in cancer chemotherapy.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for their function. Many benzimidazole derivatives, including those with acetamide side chains, have been identified as inhibitors of tubulin polymerization. nih.gov

For instance, a series of 1H-benzimidazol-2-yl hydrazones were shown to elongate the nucleation phase and slow down the rate of tubulin polymerization in vitro, with an efficacy comparable to the known tubulin inhibitor nocodazole. nih.gov The antiparasitic and anticancer effects of these compounds were directly correlated with their ability to interfere with tubulin polymerization. nih.gov This inhibition of microtubule assembly leads to a disruption of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.

Binding to Tubulin Sites (e.g., Colchicine (B1669291) Binding Site)

The inhibitory effect of many benzimidazole derivatives on tubulin polymerization is often mediated by their binding to specific sites on the tubulin protein. The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key target for many microtubule-destabilizing agents. nih.gov

Molecular docking studies have consistently shown that various benzimidazole derivatives, including 1H-benzimidazol-2-yl hydrazones and other analogues, can fit into the colchicine binding site. nih.gov The binding of a ligand to this site prevents the "curved-to-straight" conformational change in the tubulin dimer that is necessary for microtubule assembly. ijirt.org This steric hindrance effectively caps (B75204) the growing end of the microtubule and promotes its disassembly. The interaction is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the binding pocket.

Modulation of Intracellular Signaling Pathways and Cellular Processes

Derivatives of this compound have been shown to influence a variety of cellular signaling cascades and processes, leading to outcomes such as the halting of cell proliferation, induction of programmed cell death, and mitigation of inflammatory responses.

Induction of Cell Cycle Arrest

The ability of benzimidazole acetamide derivatives to halt the cell cycle is a key aspect of their biological activity. Research has demonstrated that these compounds can interfere with the normal progression of the cell cycle in cancer cells and activated immune cells.

For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives that incorporate a thioacetamide (B46855) moiety have been shown to effectively suppress the proliferation of various cancer cell lines, including MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer), by arresting the cell cycle. mdpi.comnih.gov

Specific derivatives have been observed to induce arrest at particular phases of the cell cycle. The compound CCL299, a benzonitrile (B105546) derivative of benzimidazole, causes G1 phase arrest in HepG2 (hepatoblastoma) and HEp-2 (cervical cancer) cells. nih.gov This arrest is mechanistically linked to the upregulation of the p21 protein, a well-known cell cycle inhibitor, and the corresponding downregulation of phosphorylated cyclin-dependent kinase 2 (p-CDK2), a key driver of the G1/S phase transition. nih.gov Similarly, the derivative BMT-1 has been found to stop the cell cycle progression of activated T cells from the G1 to the S phase. nih.govnih.gov

Table 1: Effects of Benzimidazole Derivatives on Cell Cycle Progression

Compound/Derivative Cell Line(s) Effect Associated Molecular Changes
Benzimidazole-1,3,4-oxadiazole-thioacetamide derivatives MDA-MB-231, SKOV3, A549 Suppression of cell cycle progression Not specified
CCL299 HepG2, HEp-2 G1 phase arrest Upregulation of p21, Downregulation of p-CDK2 (Thr160)

Mechanisms of Apoptosis (e.g., p53-dependent and p53-independent pathways)

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Benzimidazole acetamide derivatives have been found to induce apoptosis through multiple molecular pathways.

The tumor suppressor protein p53 plays a pivotal role in many of these pathways. benthamscience.com For example, the derivative CCL299 triggers apoptosis in cancer cells in a manner associated with the upregulation of phosphorylated p53 at the Ser15 position. nih.gov In another study, a bimetallic benzimidazolethiol compound was shown to induce apoptosis in HeLa cervical cancer cells by rescuing the accumulation of p53, which is often suppressed by viral oncoproteins. This restoration of p53 function led to the increased expression of pro-apoptotic proteins Bax and Bak, and a decrease in the anti-apoptotic protein Survivin.

Beyond p53-dependent mechanisms, these derivatives can also activate core apoptotic machinery directly. Certain 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazole derivatives have been shown to trigger apoptosis and activate caspases 3 and 7 in both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia cells. This indicates an ability to bypass certain forms of drug resistance.

Induction of Mitotic Catastrophe

Mitotic catastrophe is a form of cell death that occurs during mitosis as a result of premature or aberrant mitotic entry. It serves as an onco-suppressive mechanism to eliminate cells that fail to execute mitosis properly. Some benzimidazole derivatives can induce this specific form of cell death, particularly in cancer cells with certain genetic backgrounds.

Research on a benzimidazole carbamate (B1207046) (BCar) derivative has revealed a fascinating dual mechanism of action in breast cancer cells. While it triggers p53-dependent apoptosis in cells with functional p53, it induces mitotic catastrophe in cells that are p53-deficient. This suggests that apoptosis and mitotic catastrophe are mutually exclusive outcomes in response to this compound, with the p53 status of the cell being the deciding factor. The well-known benzimidazole derivative Bendamustine (B91647) also includes the induction of mitotic catastrophe as part of its multi-faceted anticancer mechanism.

Modulation of Oxidative Stress Response (e.g., Reactive Oxygen Species generation, antioxidant enzymes)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them with antioxidant enzymes, is implicated in numerous diseases, including neurodegeneration.

Inhibition of Neuroinflammatory Pathways (e.g., TNF-α, NF-κB, COX2)

Neuroinflammation is a key feature of neurodegenerative disorders and is closely linked to oxidative stress. Benzimidazole acetamide derivatives have been found to potently inhibit key inflammatory pathways in the central nervous system.

The same derivatives that modulate oxidative stress also exhibit strong anti-neuroinflammatory properties. In studies using an ethanol-induced neurodegeneration model, these compounds significantly reduced the expression of major pro-inflammatory mediators, including:

Tumor Necrosis Factor-alpha (TNF-α)

Nuclear Factor kappa B (NF-κB)

Cyclooxygenase-2 (COX-2)

Further studies with other novel acetamide derivatives of 2-aminobenzimidazole (B67599) confirmed these anti-inflammatory effects, showing an attenuation of the transcript levels for NF-κB1, TNF-α, and other inflammatory cytokines like IL-1β in a model of inflammatory arthritis.

Table 2: Modulation of Inflammatory Mediators by Benzimidazole Acetamide Derivatives

Derivative Class Model Inhibited Mediator Reference
Sulfonyl-benzimidazol-acetamide Ethanol-induced neurodegeneration TNF-α, NF-κB, COX-2 ,

Elucidation of Specific Enzyme Inhibition Mechanisms

The diverse biological activities of this compound derivatives can often be traced to their ability to inhibit specific enzymes.

Epidermal Growth Factor Receptor (EGFR) Kinase: Certain benzimidazole-based 1,3,4-oxadiazole derivatives function as potent inhibitors of EGFR kinase, a key enzyme in cancer cell proliferation. mdpi.comnih.gov Some of these compounds exhibit inhibitory concentrations (IC₅₀) that are comparable to the established EGFR inhibitor drug, erlotinib. nih.gov

Cyclooxygenase (COX): As mentioned previously, acetamide derivatives of 2-aminobenzimidazole can inhibit the enzymes COX-1 and COX-2, which are central to the inflammatory process. The development of selective COX-2 inhibitors is a significant area of research to produce anti-inflammatory agents with improved side-effect profiles.

H+/K+-ATPase: The derivative known as BMT-1 exerts its immunomodulatory effects by inhibiting the H+/K+-ATPase, or proton pump. nih.gov This inhibition leads to a more acidic intracellular environment in T cells, which in turn suppresses their proliferation. nih.gov

P-glycoprotein (P-gp): In the context of cancer drug resistance, some 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazole derivatives have been found to inhibit the function of P-glycoprotein. P-gp is an efflux pump that actively removes chemotherapy drugs from cancer cells, and its inhibition can restore sensitivity to treatments like imatinib (B729).

Table 3: Enzyme Inhibition by Benzimidazole Derivatives

Derivative Class Target Enzyme Biological Context
Benzimidazole-1,3,4-oxadiazole EGFR Kinase Cancer
2-Aminobenzimidazole-acetamide COX-1, COX-2 Inflammation
2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1) H+/K+-ATPase Immunology

Structure Activity Relationship Sar Studies of 2 1h Benzimidazol 1 Yl Acetamide and Its Analogues

Influence of Substituents on the Benzimidazole (B57391) Core

The biological activity of benzimidazole-based compounds is significantly modulated by the nature and position of substituents on the bicyclic core. nih.gov Both the C2 and the C5/C6 positions have been identified as key sites for modification to influence the pharmacological profile of these molecules. nih.gov

Impact of Substitutions at the C2 Position

The C2 position of the benzimidazole ring is a primary site for structural variation, and substitutions at this position profoundly influence the compound's biological activity. The introduction of different groups can alter the molecule's steric, electronic, and lipophilic properties, thereby affecting its interaction with biological targets.

For instance, in the development of anti-inflammatory agents, substituting the C2 position with various carboxylic acids has been explored. mdpi.com Research has shown that the anti-inflammatory activity can be inversely related to the length of the linker between the carboxyl group and the C2 position of the benzimidazole. mdpi.com Furthermore, the substitution of an anacardic acid moiety at the C2 position has been found to inhibit the COX-2 enzyme. nih.gov In a series of 2-substituted benzimidazoles evaluated for anti-inflammatory potential, several derivatives demonstrated lower IC50 values than the standard drug ibuprofen (B1674241) in a Luminol-enhanced chemiluminescence assay. nih.gov

The nature of the substituent at C2 is also crucial. For example, replacing a phenyl group at the C2 position with five-membered rings like furan (B31954) or thiophene (B33073) can introduce or enhance antioxidant activity. nih.gov Similarly, the introduction of groups like 2-pyrrolidinomethyl, 2-piperazinomethyl, or 2-morpholino at this position has led to compounds with moderate antiserotonin, anti-angiotensin, and antioxidant effects. researchgate.net The biological properties of the benzimidazole system are strongly influenced by substitutions at both the N-1 and C-2 positions, which can positively affect chemotherapeutic efficacy. acs.org

Table 1: Effect of C2-Substituents on the Anti-inflammatory Activity of Benzimidazole Derivatives

This table is interactive. Click on headers to sort.

Compound ID C2-Substituent In Vitro Anti-inflammatory Activity (IC50) In Vivo Activity (% Inhibition of Edema) Reference
B2 Varies < Ibuprofen Comparable to Diclofenac nih.gov
B4 Varies < Ibuprofen Comparable to Diclofenac nih.gov
B7 Varies < Ibuprofen Comparable to Diclofenac nih.gov
B8 Varies < Ibuprofen Comparable to Diclofenac nih.gov
Series Carboxylic Acids Activity depends on linker length Not Specified mdpi.com

Effects of Substitutions at Other Benzimidazole Ring Positions (e.g., C5/C6)

Substitutions at the C5 and C6 positions of the benzimidazole ring are also pivotal in determining the biological activity of its derivatives. These positions are often modified to fine-tune the electronic properties and solubility of the compounds.

Research indicates that the photoprotective activity of certain benzimidazole derivatives is dependent on the groups present at the C5 position. nih.gov A study on UVB radiation protection established a structure-activity relationship where the order of effectiveness for substituents at C5 was -H > -COOH > -SO3H. nih.gov Conversely, for antifungal activity against Candida albicans, non-substituted compounds at the C5 position showed no activity, suggesting that substitution at this position is necessary for this specific biological effect. nih.gov

In the context of anti-inflammatory activity, the incorporation of electron-withdrawing groups at the C6 position has been shown to reduce activity. mdpi.com Conversely, the activity of some 1,2,6-trisubstituted benzimidazoles primarily depends on the nature of the group substituted at the C6 position. mdpi.com For example, substitution with a dimethyl imidazopyridine at the C6-position has been reported to result in strong antisecretory activity. researchgate.net Furthermore, substitutions at the 5th and 6th positions of the benzimidazole moiety have played a significant role in antimicrobial and antiviral activity. researchgate.net

Role of Acetamide (B32628) Moiety Modifications

The acetamide portion of 2-(1H-benzimidazol-1-yl)acetamide is not merely a passive linker but an active contributor to the molecule's pharmacological profile. Modifications to this moiety, both at the amide nitrogen and the alpha-carbon, have been shown to be critical for biological activity.

N-Substitution Effects on Biological Activities

In a series of 2-phenyl benzimidazole-1-acetamide derivatives evaluated for anthelmintic activity, various N-substitutions resulted in compounds with significant potency. nih.gov For example, compounds with N-ethyl, N-benzyl, N-(4-hydroxyphenyl), and N-phenyl substitutions showed better paralytic effects on earthworms than the standard drug albendazole. nih.gov

Another study on 4-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides revealed that the nature of the substituent on the terminal phenyl ring significantly impacts antimicrobial and anticancer activities. researchgate.net For instance, a compound with a 2,4-dinitro substituted phenyl ring exhibited potent antimicrobial effects. researchgate.net For anticancer activity against the HCT116 cell line, a para-methoxy substitution on the phenyl ring (compound N18, IC50 = 4.53 µM) significantly improved activity, whereas ortho and meta-methoxy substitutions were less effective. researchgate.net

The introduction of bulky or specific functional groups can lead to highly potent compounds. For instance, benzimidazole-containing acetamide derivatives with N-substituents like 4-methoxyanilino or dodecylamino have been investigated for their neuroprotective effects. nih.gov

Table 2: Anticancer Activity of N-Substituted Benzamides

This table is interactive. Click on headers to sort.

Compound ID N-Substituent on Phenyl Ring Anticancer Activity (IC50 in µM) against HCT116 Reference
N10 2,4-dimethyl 23.23 researchgate.net
N16 ortho-OCH3 23.12 researchgate.net
N17 meta-OCH3 23.12 researchgate.net
N18 para-OCH3 4.53 researchgate.net

Influence of the Acetamide's Alpha-Carbon Substitutions

The alpha-carbon of the acetamide moiety is a key position for substitution, which can be achieved through either base-catalyzed or acid-catalyzed mechanisms. youtube.com In a base-catalyzed alpha-substitution, an enolate is formed as the nucleophile, while in an acid-catalyzed reaction, the corresponding enol acts as the nucleophile. youtube.com

Substituting the alpha-carbon can influence the compound's reactivity and steric profile. For example, in a study of acetamide-sulfonamide containing scaffolds, the structure-activity relationship was analyzed based on the central core containing the acetamide. mdpi.com The nature of the group attached to the alpha-carbon, such as in ibuprofen and flurbiprofen (B1673479) conjugates, played a role in the observed urease inhibition. mdpi.com

Furthermore, the substitution at the alpha-position of 2-Chloro-N-(2,6-dimethylphenyl)-acetamide with various sodium carboxylates of NSAIDs led to the synthesis of ester prodrugs with increased COX inhibition activity compared to the parent compounds. researchgate.net This highlights that modifications at the alpha-carbon can be a viable strategy for developing prodrugs or enhancing the intrinsic activity of the parent molecule.

Conformational Flexibility and Stereochemical Considerations in Activity

The three-dimensional structure and conformational flexibility of this compound analogues are crucial determinants of their biological activity. The ability of a molecule to adopt a specific conformation to fit into a binding site, along with the spatial arrangement of its atoms (stereochemistry), can have a profound impact on its potency.

The benzimidazole ring itself is nearly planar, which can influence how the molecule interacts with flat aromatic regions of a biological target. nih.gov The binding of some benzimidazole derivatives to DNA has been shown to be influenced by substituents, leading to different binding modes such as intercalation or groove binding, which are inherently dependent on the molecule's shape and flexibility. nih.gov

Stereochemistry plays a significant role, as demonstrated in a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxylic acid derivatives. In these compounds, endo-substituted azabicycloalkyl derivatives were found to be much more active as 5-HT3 antagonists than their corresponding exo analogues. nih.gov This stark difference in activity underscores the importance of the precise spatial orientation of substituents. Furthermore, molecular modeling studies have shown that the active conformation of some of these potent antagonists is stabilized by an internal hydrogen bond, which helps the molecule match a proposed pharmacophoric model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the biological activity of a series of compounds with their physicochemical properties, also known as molecular descriptors. nih.gov The primary goal of QSAR is to develop a mathematical equation that can predict the activity of novel compounds, thereby guiding the design and synthesis of more potent analogues. nih.gov This approach is instrumental in streamlining the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thus saving time and resources. nih.gov

In the context of this compound analogues, various QSAR models have been developed to understand the structural determinants of their biological effects, such as antibacterial and anticancer activities. These models typically employ a range of descriptors, including hydrophobic, electronic, and steric parameters.

One notable QSAR study was conducted on a series of arylidene (benzimidazol-1-yl)acetohydrazones, which are structurally related to this compound, to investigate their antibacterial activity. nih.gov The study revealed a significant correlation between the physicochemical properties of the compounds and their minimum inhibitory concentrations (MIC) against various bacterial strains. nih.gov The key descriptors identified as having a substantial impact on the antibacterial activity were:

Hydrophobicity (ClogP): This parameter indicates the compound's lipophilicity, which influences its ability to cross bacterial cell membranes. nih.gov

Aqueous Solubility (LogS): The solubility of the compounds is crucial for their bioavailability and interaction with biological targets. nih.gov

Molar Refractivity: This descriptor relates to the volume occupied by the molecule and its polarizability, affecting how it fits into a receptor's binding site. nih.gov

Topological Polar Surface Area (TPSA): TPSA is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov

Hydrogen Bond Acceptors: The presence of hydrogen bond acceptors is often critical for specific interactions with biological targets. nih.gov

The statistical robustness of the developed QSAR models was validated using various metrics, including the correlation coefficient (r), the squared correlation coefficient (r²), and the Fisher's statistic (F), demonstrating their predictive power. nih.gov For instance, the correlation coefficients for the prediction of pMIC values against A. tumefaciens, C. fascians, E. carotovora, and P. solanacearum were found to be high, indicating a strong predictive capability of the model. nih.gov

Another QSAR study on 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for cancer treatment also demonstrated the utility of this approach. nih.gov Using a genetic algorithm for descriptor selection, a highly significant QSAR model was developed, which could effectively predict the PARP inhibitory activity of the molecules. nih.gov

The following table summarizes the types of descriptors commonly used in QSAR studies of benzimidazole derivatives and their significance:

Descriptor TypeExample DescriptorsSignificance in Biological Activity
Hydrophobic ClogP, LogSMembrane permeability, bioavailability
Electronic Dipole moment, HOMO/LUMO energiesReceptor-ligand interactions, reactivity
Steric Molar refractivity, molecular weightBinding site complementarity, molecular size
Topological Topological Polar Surface Area (TPSA), Wiener indexMolecular shape, transport properties
Quantum Chemical Charges on atoms, bond ordersElectronic distribution, interaction strength

These QSAR studies underscore the importance of specific physicochemical properties in modulating the biological activity of this compound analogues. The insights gained from these models are invaluable for the rational design of new derivatives with enhanced therapeutic potential.

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. mdpi.com A pharmacophore model represents the key interaction points between a ligand and its biological target, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers. youtube.com

For the this compound scaffold and its analogues, pharmacophore modeling can be employed to:

Identify the common structural features required for a specific biological activity.

Screen large compound libraries to identify novel hits with the desired activity.

Guide the design of new compounds with improved binding affinity and selectivity.

A pharmacophore model is typically generated based on a set of active compounds. The model represents a hypothesis of the key molecular features responsible for their shared biological activity. For instance, a pharmacophore model for a series of anticonvulsant compounds might include features like a hydrogen bond donor, a hydrogen bond acceptor, an aromatic ring, and a hydrophobic group, all arranged in a specific spatial orientation. researchgate.net

In a study on N-aryl-benzimidazolone analogs as potential inhibitors of the HSP90 protein, a target-based pharmacophore model was developed. mdpi.com This model, consisting of features like hydrogen bond donors, acceptors, and aromatic rings (ADDRR), was instrumental in screening a large database of compounds to identify potential new inhibitors. mdpi.com The identified hits were then subjected to further computational analysis, such as molecular docking and ADMET prediction, to assess their drug-like properties. mdpi.com

The table below illustrates a hypothetical pharmacophore model for a series of biologically active this compound analogues, based on common features found in related structures.

Pharmacophoric FeatureDescriptionPotential Role in Activity
Hydrogen Bond Acceptor Typically an oxygen or nitrogen atomForms hydrogen bonds with the receptor
Hydrogen Bond Donor Typically an N-H or O-H groupForms hydrogen bonds with the receptor
Aromatic Ring The benzimidazole ring systemEngages in π-π stacking or hydrophobic interactions
Hydrophobic Group Alkyl or aryl substituentsInteracts with hydrophobic pockets in the binding site
Positive Ionizable Feature A basic nitrogen atomCan form salt bridges or ionic interactions

The development and application of QSAR and pharmacophore models have significantly advanced the understanding of the SAR of this compound and its analogues. These computational approaches provide a rational framework for the design and optimization of new lead compounds with improved biological activities, ultimately accelerating the drug discovery and development process.

Based on a comprehensive search of available scientific literature, there is a notable lack of specific research focused solely on the coordination chemistry of the compound This compound as a ligand. The majority of published studies on benzimidazole derivatives concentrate on compounds substituted at the C-2 position, rather than the N-1 position as is the case for the specified molecule.

This distinction is critical in coordination chemistry, as the position of the substituent group dictates the potential coordination modes and the nature of the resulting metal complexes. For this compound, chelation would likely involve the pyridinic nitrogen (N-3) of the benzimidazole ring and the carbonyl oxygen of the acetamide side chain. In contrast, C-2 substituted benzimidazoles offer different donor atom sets, leading to distinct coordination behavior.

Due to the absence of specific data in the public domain regarding the metal ion complexation, synthesis, structural characterization, and biological activities of metal complexes derived from this compound, it is not possible to provide an article that adheres to the requested detailed outline and strict content inclusions. The available research on analogous compounds, while extensive, does not directly address the chemistry of this specific ligand and therefore cannot be used to accurately fulfill the request.

Future Research Directions and Perspectives

Design and Synthesis of Novel Scaffolds and Hybrid Molecules Based on 2-(1H-Benzimidazol-1-yl)acetamide

The core structure of this compound offers a fertile ground for the design and synthesis of novel scaffolds and hybrid molecules with enhanced or entirely new pharmacological profiles. The biological activity of benzimidazole (B57391) derivatives is significantly influenced by substituents at various positions, particularly at the N-1 and C-2 positions. acs.org

Future synthetic strategies will likely focus on:

Scaffold Diversification: Introducing a wide array of substituents onto the benzimidazole ring and the acetamide (B32628) side chain can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for target interaction. nih.gov For instance, the synthesis of 2-phenyl benzimidazole-1-acetamide derivatives has yielded compounds with notable anthelmintic activity. nih.gov

Hybrid Molecule Construction: A promising approach involves creating hybrid molecules by combining the this compound scaffold with other known pharmacophores. This strategy aims to generate molecules with dual or multiple modes of action. For example, hybrid molecules incorporating coumarin (B35378) and benzimidazole have demonstrated broad-spectrum antimicrobial activity. nih.gov Similarly, the synthesis of benzimidazole derivatives bearing a piperidinylphenyl acetamide group has led to potent antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), an attractive target for anti-obesity agents. nih.gov

Metal Complexation: The synthesis of metal complexes with benzimidazole-derived ligands has emerged as a strategy to develop novel anti-cancer agents. nih.gov Exploring the coordination of various metal ions (e.g., Cu(II), Zn(II), Ni(II), Ag(I)) to this compound could yield complexes with unique cytotoxic activities. nih.gov

An example of a synthetic pathway involves the condensation of o-phenylenediamine (B120857) with an appropriate aldehyde, followed by N-alkylation to introduce the acetamide moiety. rsc.org Microwave irradiation has been utilized as an efficient method for the N-alkylation step, leading to good to excellent yields. rsc.org

Exploration of New Biological Targets and Therapeutic Applications

While benzimidazole derivatives have established activities in areas such as anthelmintic, anticancer, and antimicrobial therapies, the exploration for new biological targets and therapeutic applications for this compound derivatives remains a significant research frontier. nih.govnih.govbenthamscience.com

Future research should be directed towards:

Expanding the Scope of Anticancer Activity: Beyond general cytotoxicity, investigating the effects of these compounds on specific cancer-related pathways is crucial. For example, some benzimidazole derivatives have been shown to overcome imatinib (B729) resistance in chronic myeloid leukemia (CML) by inducing apoptosis and reducing P-glycoprotein activity. nih.gov Further studies could explore their potential as inhibitors of other key cancer targets like dihydrofolate reductase (DHFR). acs.orgrsc.org

Investigating Neurodegenerative Diseases: The benzimidazole scaffold is being explored for its potential in treating neurodegenerative disorders like Alzheimer's disease. researchgate.net Research into the ability of this compound derivatives to inhibit key enzymes such as acetylcholinesterase (AChE) and BACE1, or to modulate the aggregation of amyloid-beta (Aβ), could open up new therapeutic possibilities. researchgate.net

Targeting Viral Infections: The urgent need for new antiviral agents has spurred research into benzimidazole derivatives as inhibitors of viral enzymes. acs.orgacs.org Screening this compound derivatives against a panel of viruses, such as Hepatitis C virus (HCV) and others, could identify novel antiviral leads. acs.orgacs.org

Anti-inflammatory and Analgesic Potential: Benzimidazole-based compounds are known to exhibit anti-inflammatory and analgesic properties by inhibiting enzymes like cyclooxygenases (COXs). nih.gov Investigating the effects of this compound derivatives on these and other inflammatory mediators could lead to new pain and inflammation therapies.

Integration of Advanced Computational Methodologies for Optimized Compound Design

The integration of advanced computational methodologies is becoming indispensable for the rational design and optimization of novel drug candidates. Techniques like Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can significantly accelerate the drug discovery process by providing insights into the molecular basis of activity and predicting the properties of new compounds. jocpr.commdpi.com

Key computational approaches for future research include:

3D-QSAR Studies: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to build predictive models for the biological activity of this compound derivatives. nih.govacs.orgacs.org These models can identify the key steric, electrostatic, and hydrophobic features required for optimal activity, guiding the design of more potent analogues. nih.gov For example, 3D-QSAR studies on benzimidazole derivatives as angiotensin II AT1 receptor antagonists have highlighted the importance of lipophilicity and hydrogen bonding at specific positions for good antagonistic activity. nih.gov

Molecular Docking: This technique can be used to predict the binding mode of this compound derivatives within the active site of a biological target. nih.govacs.orgacs.org This information is invaluable for understanding structure-activity relationships and for designing modifications that can enhance binding affinity. Docking studies have been successfully used to evaluate the binding preference of benzimidazole derivatives to the BCR-ABL protein in the context of CML. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a ligand and its target protein over time, offering insights into the stability of the complex and the role of specific interactions. mdpi.comrsc.org This can help in refining the design of compounds to ensure stable and effective binding.

In Silico ADMET Prediction: Computational tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds at an early stage. mdpi.comrsc.org This helps in prioritizing compounds with favorable drug-like properties for synthesis and further testing.

Table 1: Examples of Computational Studies on Benzimidazole Derivatives

Computational MethodApplicationKey FindingsReference
3D-QSAR (CoMFA/CoMSIA)Angiotensin II-AT1 receptor antagonistsImportance of lipophilicity and H-bonding at specific positions for activity. nih.gov
3D-QSAR & Molecular DockingHCV NS5B polymerase inhibitorsIdentified key structural requirements for inhibitory activity and provided insights into inhibitor-enzyme interactions. acs.orgacs.org
Molecular DockingBCR-ABL protein inhibitorsEvaluated the binding preference of benzimidazole derivatives to overcome imatinib resistance. nih.gov
Molecular DynamicsHSP90 inhibitorsAssessed the stability of inhibitor-protein complexes. mdpi.com

Development of Multi-target Directed Ligands

The multifactorial nature of many complex diseases, such as cancer and Alzheimer's disease, has driven the development of multi-target-directed ligands (MTDLs). nih.govacs.org The benzimidazole scaffold is considered an ideal privileged structure for the design of such ligands due to its ability to interact with a diverse range of biological targets when appropriately substituted. nih.govresearchgate.net

Future research in this area should focus on:

Rational Design of MTDLs: The design of MTDLs based on the this compound scaffold can be achieved by incorporating pharmacophores known to interact with different targets. For instance, combining the benzimidazole core with moieties that inhibit both acetylcholinesterase and amyloid-beta aggregation could yield promising anti-Alzheimer's agents. researchgate.net

Application in Anti-inflammatory Therapy: The inflammatory process is complex and involves multiple pathways and enzymes. nih.gov The benzimidazole nucleus can be used as a starting point to develop ligands that can modulate diverse receptors and enzymes associated with inflammation, offering a more effective therapeutic approach than single-target agents. nih.govresearchgate.net

Anticancer MTDLs: In cancer therapy, targeting multiple pathways simultaneously can help to overcome drug resistance. MTDLs based on this compound could be designed to inhibit cancer cell proliferation and, at the same time, possess anti-radical properties or inhibit enzymes crucial for cancer progression. researchgate.netnih.gov

Application of Combinatorial Chemistry and High-Throughput Screening in Derivative Discovery

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools that can dramatically accelerate the discovery of new bioactive compounds by enabling the rapid synthesis and evaluation of large libraries of molecules. benthamscience.comnih.govnih.gov

Future research leveraging these technologies should involve:

Creation of Focused Libraries: Virtual combinatorial chemistry can be used to design and generate large virtual libraries of this compound derivatives. mdpi.com These libraries can then be screened in silico to select a smaller, more focused set of compounds with a higher probability of being active for actual synthesis. mdpi.comresearchgate.net

Positional Scanning Libraries (PSLs): The use of PSLs allows for the efficient screening of millions of compounds through a much smaller number of tests. nih.gov This approach can be used to rapidly identify promising scaffolds and to generate detailed structure-activity relationship (SAR) data for this compound derivatives. nih.gov

High-Throughput Screening (HTS) for New Activities: Synthesized libraries of this compound derivatives can be subjected to HTS against a wide range of biological targets to identify unexpected activities and open up new therapeutic avenues. nih.gov

The combination of combinatorial synthesis and HTS provides a systematic and efficient approach to explore the vast chemical space around the this compound scaffold, significantly increasing the chances of discovering novel and potent drug candidates. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-benzimidazol-1-yl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, cyclization of o-phenylenediamines with chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) yields benzimidazole acetamides. Reaction optimization studies suggest that temperature (80–100°C) and catalyst choice (e.g., K2CO3 or Et3N) critically affect yield (60–85%) and purity . X-ray crystallography confirms structural fidelity post-synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Key peaks include N–H stretching (3100–3400 cm<sup>−1</sup>), C=O (1660–1680 cm<sup>−1</sup>), and C–N (1250–1300 cm<sup>−1</sup>) .
  • <sup>1</sup>H NMR : Signals at δ 7.3–8.1 ppm (aromatic protons of benzimidazole), δ 4.5–5.0 ppm (acetamide CH2), and δ 2.1–2.5 ppm (amide NH, exchangeable) .
  • Mass Spectrometry : Molecular ion [M+H]<sup>+</sup> confirms molecular weight (e.g., m/z 217.2 for C9H8N3O) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air. Store in airtight containers at 2–8°C. Acute toxicity data (e.g., LD50) are limited, so treat as a potential irritant .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during the synthesis of this compound derivatives?

  • Methodological Answer : Byproducts like uncyclized intermediates or dimerized products arise from incomplete reactions or excess reagents. Strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .
  • Catalyst Screening : DBU (1,8-diazabicycloundec-7-ene) improves regioselectivity in benzimidazole formation .
  • Time-Temperature Profiling : Refluxing for 6–8 hours minimizes side reactions (e.g., hydrolysis of acetamide) .

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved when characterizing novel this compound analogs?

  • Methodological Answer : Contradictions often stem from tautomerism or impurities.

  • Tautomer Identification : Use <sup>13</sup>C NMR to distinguish between N–H (δ 160–170 ppm) and C=O (δ 165–175 ppm) environments .
  • Chromatographic Purity Check : HPLC (C18 column, acetonitrile/water gradient) detects impurities >0.1% .
  • Computational Validation : Compare experimental IR peaks with DFT-calculated vibrational modes .

Q. What in vitro assays are suitable for evaluating the anticancer activity of this compound derivatives?

  • Methodological Answer :

  • Cytotoxicity Screening : MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .
  • Mechanistic Studies :
  • Apoptosis Assays : Annexin V/PI staining via flow cytometry.
  • Target Inhibition : Molecular docking against tubulin or kinase targets (e.g., EGFR) using AutoDock Vina .
  • Selectivity Testing : Compare IC50 values with non-cancerous cell lines (e.g., HEK-293) .

Q. How do structural modifications (e.g., substitution on the benzimidazole ring) affect the physicochemical properties of this compound?

  • Methodological Answer :

  • Lipophilicity : Introduce electron-withdrawing groups (e.g., –NO2) to increase logP (measured via shake-flask method) .
  • Solubility : Polar substituents (e.g., –OH, –NH2) enhance aqueous solubility (quantified by nephelometry) .
  • Stability : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.